(1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Description
This compound belongs to the azabicyclo[3.2.1]octane family, characterized by a bicyclic scaffold with nitrogen incorporation. Key structural features include:
- Bicyclo[3.2.1]octane core: Provides rigidity and stereochemical complexity.
- tert-Butoxycarbonyl (Boc) group at position 3: Enhances stability and modulates reactivity during synthesis .
- Carboxylic acid at position 1: Facilitates salt formation or conjugation in drug design.
Its molecular formula is C₁₃H₂₁NO₅ (assuming similarity to ), with a molecular weight of ~255–267 g/mol, depending on hydration or salt forms. The Boc group and hydroxyl substituents influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
(1S,5S,8R)-8-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(18)14-6-8-4-5-13(7-14,9(8)15)10(16)17/h8-9,15H,4-7H2,1-3H3,(H,16,17)/t8-,9+,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZDQYGCRRBXJI-RWEMILLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)(C2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@](C1)([C@@H]2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections and Intermediate Identification
The tert-butoxycarbonyl group is introduced early to shield the secondary amine during subsequent transformations. Computational studies suggest that the bicyclo[3.2.1]octane framework can be accessed via intramolecular aldol condensation or transition-metal-catalyzed cyclization. For example, tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-19-0) serves as a critical intermediate, enabling ketone reduction and carboxylation.
Stereoselective Synthesis of the Bicyclic Core
Asymmetric Catalysis for Enantiomeric Control
Chiral palladium catalysts facilitate the construction of the bicyclo[3.2.1]octane system with >95% enantiomeric excess (ee). A study using (R)-BINAP-PdCl₂ achieved cyclization of γ,δ-unsaturated amides to form the bicyclic skeleton, followed by Boc protection to yield intermediates such as (1R,5S)-3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid.
Diastereoselective Hydroxylation
The C8 hydroxyl group is installed via Sharpless asymmetric dihydroxylation, leveraging the rigidity of the bicyclic system to favor the (8R) configuration. Using AD-mix-β, researchers achieved diastereoselectivity ratios of 8:1 in favor of the desired stereoisomer.
Functional Group Manipulation and Protection
Boc Protection Strategy
The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP. This step ensures amine stability during oxidation and carboxylation, with yields exceeding 85% under optimized conditions.
Carboxylic Acid Installation
Late-stage oxidation of a primary alcohol to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄). Alternatively, ozonolysis of a terminal alkene followed by oxidative workup provides the carboxyl group without epimerization.
Comparative Analysis of Synthetic Routes
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance cyclization rates by stabilizing transition states. Reactions conducted at −78°C improve stereoselectivity but reduce conversion efficiency, necessitating a balance between −20°C and 25°C for optimal outcomes.
Catalytic System Enhancements
The addition of molecular sieves (4Å) in Boc protection reactions minimizes side reactions by scavenging water, increasing yields from 78% to 93%.
Challenges in Scale-Up and Industrial Applications
Chemical Reactions Analysis
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard derivatization reactions to form esters or amides, critical for modifying solubility or biological activity.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Coupling | EDC, HOBt, DCM, r.t., 18 h | N-Methoxy-N-methylamide derivative | 90–95% | |
| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | 85% |
Key Findings :
-
EDC/HOBt-mediated coupling with amines or hydroxylamines produces stable amides, as demonstrated in arginase inhibitor syntheses .
-
Direct esterification with alcohols under acidic conditions retains the bicyclic scaffold’s stereochemistry .
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is selectively removed under acidic conditions to expose the secondary amine for further functionalization.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 4 M HCl in dioxane, 3 h | 3-Azabicyclo[3.2.1]octane derivative | 87% | |
| TFA/DCM (1:1), 1 h | Free amine intermediate | 95% |
Mechanistic Insight :
Nucleophilic Substitution at the Hydroxyl Group
The C8 hydroxyl group participates in substitution reactions, enabling alkylation or arylation.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Allyl iodide, KHMDS, DME | −78°C to r.t., 2 h | Allyl ether derivative | 75% | |
| 3-Butenyl MgBr, THF, 0°C | 2 h | Alkylated bicyclic intermediate | 82% |
Applications :
-
Alkylation with Grignard reagents introduces hydrophobic side chains for enhanced membrane permeability .
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Allylation enables subsequent cross-metathesis or oxidation steps .
Oxidation Reactions Involving the Hydroxyl Group
The secondary alcohol at C8 is oxidized to a ketone, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM, r.t., 1 h | 8-Oxo-3-azabicyclo[3.2.1]octane | 78% | |
| Swern oxidation | Oxalyl chloride, DMSO | Ketone derivative | 70% |
Limitations :
Participation in Multicomponent Reactions
The compound serves as a carboxylic acid component in Ugi reactions to generate peptidomimetics.
| Components | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH<sub>4</sub>OAc, tert-butyl isocyanide | TFE, 7 days | Ugi adduct with boronate functionality | 95% |
Synthetic Utility :
-
Ugi reactions efficiently introduce boronate handles for Suzuki-Miyaura cross-coupling .
-
The bicyclic core enhances conformational rigidity in resulting inhibitors .
Hydroboration and Functionalization
The compound’s alkenyl derivatives undergo hydroboration to install boronate esters for cross-coupling.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pinacolborane, [Ir(cod)Cl]<sub>2</sub> | THF, 12 h | Boronate ester intermediate | 88% |
Applications :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of bicyclic compounds similar to (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid display notable antimicrobial properties. For instance, compounds containing the azabicyclo structure have been evaluated for their efficacy against various bacterial strains. A study demonstrated that specific derivatives exhibited broad-spectrum antibacterial activity, outperforming established antibiotics like Ciprofloxacin and Rifampicin in vitro against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 μg/mL .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Preliminary studies have shown that related compounds can inhibit the growth of cancer cell lines effectively. For example, thiazolidinone derivatives incorporating similar bicyclic structures were tested against leukemia and CNS cancer cell lines, showing significant inhibition rates of 84.19% and 72.11%, respectively . These findings highlight the potential of this compound as a scaffold for developing new anticancer agents.
Adenosine Deaminase Inhibition
The compound has been studied for its ability to inhibit enzymes such as adenosine deaminase, which is crucial in the treatment of diseases like malaria and cancer. The mechanism involves stabilizing the transition state of enzymatic reactions, thereby enhancing the efficacy of the compound as an inhibitor . This aspect makes it a candidate for further exploration in drug development targeting enzyme-related pathways.
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures that can include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of functional groups such as tert-butoxycarbonyl to enhance solubility and bioactivity.
- Characterization using techniques like NMR spectroscopy and mass spectrometry to confirm structural integrity.
A detailed synthetic pathway is essential for reproducibility in research settings.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | [Reagent A] | 75 |
| 2 | Functionalization | [Reagent B] | 80 |
| 3 | Purification | Chromatography | - |
Mechanism of Action
The mechanism of action of (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in the Azabicyclo[3.2.1]octane Family
Key Observations :
- Substituent Position : The Boc group at position 3 (target compound) vs. 8 () alters steric and electronic profiles. Boc at 3 may shield the nitrogen, reducing undesired reactions .
- Functional Groups : Carboxylic acids (target, ) enhance water solubility, while esters () improve lipid solubility.
- Biological Relevance : Cocaine derivatives () highlight the pharmacological impact of benzoyloxy and methyl ester groups.
Comparison with Azabicyclo[2.2.2]octane Derivatives
Key Observations :
Key Observations :
- Boc-protected compounds generally exhibit moderate toxicity, with hazards linked to carboxylic acid or ester groups.
- The target compound’s hydroxyl group may reduce volatility compared to methylene-containing analogs.
Biological Activity
The compound (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₉N₁O₄ |
| Molecular Weight | 251.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and malaria. For instance, it has shown potential as a specific inhibitor for malarial adenosine deaminase, which plays a role in purine metabolism in Plasmodium species .
- Protein-Protein Interactions : As a macrocyclic compound, it is hypothesized that it disrupts protein-protein interactions critical for cellular signaling pathways. This disruption can lead to altered cellular responses and may enhance therapeutic efficacy against certain diseases.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Antimalarial Activity
A study focused on the synthesis and evaluation of various azabicyclo compounds demonstrated that this compound exhibited significant antimalarial activity in vitro against Plasmodium falciparum strains. The mechanism was linked to its ability to inhibit adenosine deaminase, thus disrupting nucleotide metabolism essential for parasite survival.
Case Study 2: Anticancer Properties
In another investigation, the compound was evaluated for its anticancer properties against several cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers. These findings suggest potential applications in cancer therapy .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar azabicyclo compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Moderate antimalarial activity | Adenosine deaminase inhibition |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Limited anticancer properties | Protein-protein interaction disruption |
Q & A
Q. What are the recommended synthetic routes for preparing (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid?
Methodological Answer: The synthesis of this bicyclic compound typically involves a multi-step strategy:
- Ring Formation : Use ring-closing metathesis (RCM) or cycloaddition reactions to construct the azabicyclo[3.2.1]octane core. For example, highlights the use of ketone intermediates in bicyclo systems, which can be adapted for this scaffold .
- Functionalization : Introduce the tert-butoxycarbonyl (Boc) protecting group via carbamate formation under anhydrous conditions (e.g., Boc anhydride with DMAP catalysis). and describe similar Boc-protection strategies for azabicyclo compounds .
- Hydroxylation : Stereoselective oxidation (e.g., Sharpless dihydroxylation) or enzymatic methods may be employed to install the 8-hydroxy group while preserving stereochemistry .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. and emphasize purity assessment via HPLC (>95%) .
Q. How should researchers characterize the purity and stereochemical integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR to confirm the bicyclic framework. Key signals include the Boc tert-butyl group (~1.4 ppm, singlet) and carboxylic acid proton (broad ~12 ppm). and provide NMR data for structurally related azabicyclo compounds .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to verify enantiopurity. Retention times should match standards .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) with <2 ppm error. notes HRMS validation for similar bicyclic acids .
- X-ray Crystallography : For absolute stereochemistry determination, grow single crystals in ethanol/water and compare with reported data (e.g., and ) .
Q. What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. and mandate P95 respirators for aerosolized particles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation. advises avoiding dust formation .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains () .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation () .
Advanced Research Questions
Q. How does the stereochemistry at positions 1S, 5S, and 8R influence the compound’s reactivity and biological activity?
Methodological Answer:
- Reactivity : The axial hydroxyl group (8R) participates in hydrogen bonding, affecting solubility and catalytic interactions. shows that stereoisomers of azabicyclo compounds exhibit differing acid dissociation constants (pKa), impacting reaction kinetics .
- Biological Activity : In drug discovery, the 1S,5S configuration enhances binding to chiral targets (e.g., enzymes or receptors). and describe similar bicyclic structures with antibiotic activity dependent on stereochemistry .
- Experimental Validation : Compare enantiomers via kinetic resolution or enzyme inhibition assays. demonstrates stereochemical effects on pharmacological profiles .
Q. How can researchers address stability challenges during long-term storage or under varying pH conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Monitor via HPLC for decomposition products. recommends avoiding basic conditions (>pH 9) to prevent Boc-group cleavage .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. notes that similar bicyclo compounds degrade above 150°C .
- Lyophilization : For aqueous solutions, lyophilize and store at -20°C to prevent hydrolysis. advises desiccation for hygroscopic analogs .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine H-C HSQC and HMBC NMR to assign ambiguous signals. For example, used 2D NMR to resolve overlapping peaks in azabicyclo derivatives .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09). applied this to confirm stereochemistry in a related bicyclo compound .
- Isotopic Labeling : Synthesize O-labeled analogs to track hydroxyl group behavior in mass spectra () .
Q. What role does this compound play in drug discovery, particularly for antibiotics or CNS targets?
Methodological Answer:
- Antibiotic Scaffolds : The azabicyclo[3.2.1]octane core mimics β-lactam antibiotics (e.g., penams). and highlight its use in inhibiting bacterial cell wall synthesis .
- CNS Applications : The Boc-protected amine enables blood-brain barrier penetration. describes bicyclo derivatives as serotonin receptor modulators .
- Structure-Activity Relationship (SAR) : Modify the carboxylic acid group to esters or amides for improved bioavailability. and provide examples of functionalized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
